1,3,5-Trimethyl-pyridinium iodide
Overview
Description
1,3,5-Trimethyl-pyridinium iodide is a pyridinium salt with the molecular formula C8H12IN Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-pyridinium iodide can be synthesized through the quaternization of 1,3,5-trimethylpyridine with iodomethane. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The general reaction scheme is as follows:
1,3,5-Trimethylpyridine+Iodomethane→1,3,5-Trimethyl-pyridinium iodide
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-pyridinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 1,3,5-trimethyl-pyridinium chloride, bromide, or hydroxide.
Oxidation: Formation of 1,3,5-trimethyl-pyridinium carboxylate or aldehyde derivatives.
Reduction: Formation of 1,3,5-trimethylpiperidine.
Scientific Research Applications
1,3,5-Trimethyl-pyridinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-pyridinium iodide involves its interaction with various molecular targets. In biological systems, it can interact with ion channels and receptors, altering their function. The positively charged pyridinium ion can also disrupt the integrity of microbial cell membranes, leading to cell death. In chemical reactions, the iodide ion acts as a leaving group, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
1,3,5-Trimethyl-pyridinium iodide can be compared with other pyridinium salts such as:
- 1-Methyl-pyridinium iodide
- 1,2,3-Trimethyl-pyridinium iodide
- 1,4-Dimethyl-pyridinium iodide
Uniqueness
The unique feature of this compound is the presence of three methyl groups at the 1, 3, and 5 positions of the pyridinium ring. This structural arrangement enhances its reactivity and makes it suitable for specific applications in organic synthesis and biological studies.
Properties
IUPAC Name |
1,3,5-trimethylpyridin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.HI/c1-7-4-8(2)6-9(3)5-7;/h4-6H,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPSTCJKPQNEBU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501946 | |
Record name | 1,3,5-Trimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22739-24-8 | |
Record name | 1,3,5-Trimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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